D21-2393

描述

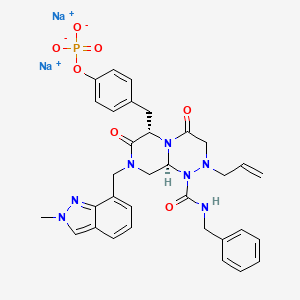

Edoxaban 4-Carboxylic Acid is an impurity of the drug Edoxaban.

D21-2393 is known as Edoxaban 4-Carboxylic Acid. Subjects received a single-oral-dose of edoxaban 30-90 mg in each study occasion under fasting condition. Serial blood samples were collected to measure the plasma concentrations of edoxaban and its major active metabolite this compound. Meanwhile, PT, INR, aPTT were measured pre- and post-dose. Safety was assessed. The effects of edoxaban on all pharmacodynamic biomarkers were concentration-dependent and linearly-correlated to plasma level of the compound. Minor bleeding was the most commonly reported adverse events.

科学研究应用

抗凝治疗

依度沙班 M4 是一种每天一次的口服抗凝药,能够以浓度依赖的方式快速且选择性地抑制凝血因子 Xa {svg_1}. 它已被开发为一种比华法林更方便的长期抗凝治疗方案,华法林在临床实践中存在一些局限性 {svg_2}.

药代动力学和药效学

依度沙班在 1.5 小时内快速达到血浆峰浓度,半衰期为 10-14 小时,并表现出高度选择性、竞争性、浓度依赖性抑制人类凝血因子 Xa {svg_3}. 依度沙班的血浆浓度与凝血酶生成抑制和一系列血小板激活参数密切相关 {svg_4}.

药物相互作用

依度沙班与强效 P-糖蛋白抑制剂(如多奈哌齐、奎尼丁和维拉帕米)合用时,需要将依度沙班剂量降低 50%,以避免过度暴露的风险 {svg_5}.

代谢物对显色分析的影响

依度沙班 M4 可能会干扰显色抗 Xa 分析,特别是在药物相互作用或生理紊乱的情况下 {svg_6}. 这种干扰是在 79 名服用依度沙班的患者血浆样本中评估的 {svg_7}.

临床试验

最近完成了两项针对依度沙班的大型 III 期临床研究。 Hokusai-VTE 研究在急性症状性 VTE 患者中表明,LMWH/依度沙班 60 毫克每天一次在治疗和预防复发性 VTE 方面不劣于 LMWH/华法林的标准治疗 {svg_8}.

个性化给药

体重 ≤60 公斤且有中等程度肾功能损害的患者,依度沙班的暴露量可能会增加。 这导致在 III 期临床研究中对有过度暴露风险的患者采取了减量策略 {svg_9}.

作用机制

Target of Action

D21-2393, also known as Edoxaban M4, is an active metabolite of Edoxaban . The primary target of this compound is Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin clots .

Mode of Action

Edoxaban M4 acts as a direct and selective inhibitor of FXa . By binding to free FXa as well as FXa bound to the prothrombinase complex, Edoxaban M4 attenuates thrombin generation, and consequently, thrombus formation .

Biochemical Pathways

The inhibition of FXa by Edoxaban M4 affects the coagulation cascade, specifically the conversion of prothrombin to thrombin. This results in a decrease in thrombin generation and a subsequent reduction in fibrin clot formation . This action impacts both the intrinsic and extrinsic pathways of the clotting cascade .

Pharmacokinetics

The pharmacokinetics of Edoxaban M4 show reproducible, but concentration-dependent effects . .

Result of Action

The molecular and cellular effects of Edoxaban M4’s action result in a reduction in thrombin generation and fibrin clot formation . This leads to an overall anticoagulant effect, reducing the risk of thromboembolic events .

Action Environment

The action, efficacy, and stability of Edoxaban M4 can be influenced by various environmental factors. For instance, the presence of pharmacological inhibitors of P-gp and OATP1B1, which Edoxaban M4 is a substrate of, can affect its exposure . .

生化分析

Biochemical Properties

The biochemical properties of D21-2393 are closely related to its parent compound, Edoxaban. As an active metabolite, this compound shows reproducible, but concentration-dependent matrix effects . It interacts with the enzyme Factor Xa, inhibiting its activity and thus playing a crucial role in the coagulation cascade .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting this enzyme, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound are concentration-dependent .

属性

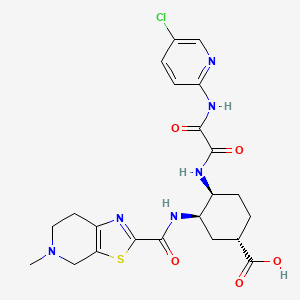

IUPAC Name |

(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYMJNYAASVNAP-CORIIIEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

834919-19-6 | |

| Record name | D21-2393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D21-2393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

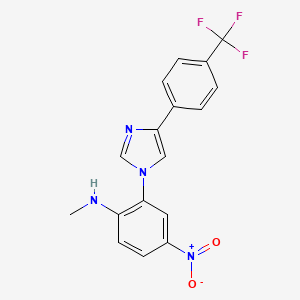

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

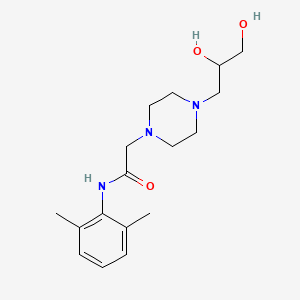

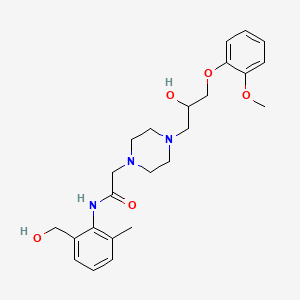

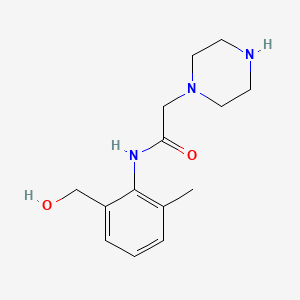

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying D21-2393 in the context of edoxaban therapy?

A: Edoxaban, an oral anticoagulant, is primarily metabolized into this compound (Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-). Research suggests that this compound also exhibits anticoagulant activity. [, , ] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing edoxaban therapy, particularly in specific patient populations where metabolite ratios might differ.

Q2: How does food intake affect the pharmacokinetics of edoxaban and its metabolite this compound?

A: Studies in healthy Chinese volunteers indicate that while food intake doesn't significantly impact the maximum and total exposure of edoxaban, it does slightly delay its time to maximum concentration (tmax). [] Interestingly, the presence of food during edoxaban administration leads to lower exposure of this compound compared to fasting conditions. This suggests that food intake may influence the formation or absorption of this active metabolite.

Q3: Are there any known inter-ethnic differences in the pharmacokinetic profiles of edoxaban and this compound?

A: Research comparing the pharmacokinetic profiles of edoxaban and this compound in Chinese, Caucasian, and Japanese populations suggests that the overall characteristics are comparable. [, ] While some studies show minor differences in plasma exposure between men and women, these are generally considered clinically insignificant. []

Q4: Could drug-drug interactions or disease states alter the exposure levels of edoxaban and this compound?

A: Yes, certain drug-drug interactions and disease states, particularly renal impairment, can significantly influence the exposure levels of edoxaban and this compound. [] For instance, co-administration with drugs that inhibit specific enzymes or transporters involved in edoxaban metabolism, such as OATP1B1, can increase the plasma concentrations of both the parent drug and its metabolite. This heightened exposure could potentially amplify the anticoagulant effect and increase the risk of bleeding. Similarly, renal impairment can also lead to increased exposure to both compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)